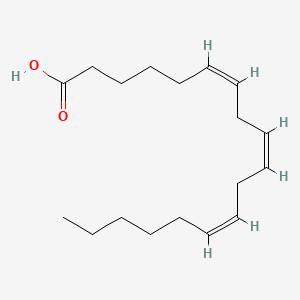

Octadeca-6,9,12-trienoic acid

Description

Propriétés

Key on ui mechanism of action |

Once gamolenic acid (GLA) is absorbed and converted to dihomo-gamolenic acid (DGLA), circulating DGLA fatty acids are converted to several lipid mediators with predominantly anti-inflammatory properties, such as prostaglandin-E1 (PGE1) and 15-HETrE. The anti-inflammatory effects of DGLA are attributed to both the anti-inflammatory properties of DGLA-derived metabolites and the ability of DGLA and its products to compete with arachidonic acid (AA) in the synthesis of pro-inflammatory potent eicosanoid products, such as prostaglandins, thromboxane and leukotrienes. Both PGE1 and 15-HETrE are known to suppress inflammation, promote vasodilation, lower blood pressure, inhibit smooth muscle cell proliferation, inhibit platelet aggregation, and exert anti-neoplastic activities. PGE1 is a potent vasodilator that binds to surface receptors on smooth muscle cells, increasing intracellular cAMP. PGE1 is binds to G protein coupled surface PGE (EP) receptors and prostacyclin (IP) receptors as a natural ligand. GLA is proposed to enhance calcium absorption, reduce excretion and increase calcium deposition in bone. It is proposed that GLA may suppress tumor growth _in vivo_ by increasing the expression of E-cadherin, a cell-to-cell adhesion molecule that acts as a suppressor of metastasis. Another possible mechanism of tumour suppression is that GLA also reduces tumor-endothelium adhesion, which is a key factor in the establishment of distant metastases, partly by improving gap junction communication within the endothelium. By targeting the inflammatory process involved in the pathogenesis of diabetic nephropathy, GLA inhibits the expression of inflammatory mediators that tend be elevated in diabetes, intracellular adhesion molecule-1 (ICAM-1) and monocyte chemoattractant protein-1 (MCP-1), thereby attenuates the recruitment and infiltration of monocytes or macrophages. |

|---|---|

Numéro CAS |

506-26-3 |

Formule moléculaire |

C18H30O2 |

Poids moléculaire |

278.4 g/mol |

Nom IUPAC |

octadeca-6,9,12-trienoic acid |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,12-13H,2-5,8,11,14-17H2,1H3,(H,19,20) |

Clé InChI |

VZCCETWTMQHEPK-UHFFFAOYSA-N |

SMILES isomérique |

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)O |

SMILES canonique |

CCCCCC=CCC=CCC=CCCCCC(=O)O |

Apparence |

Solid powder |

Autres numéros CAS |

506-26-3 |

Description physique |

Liquid |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Acid, gamma-Linolenic Acid, Gamolenic gamma Linolenic Acid gamma Linolenic Acid, Ammonium Salt gamma Linolenic Acid, Cerium Salt gamma Linolenic Acid, Indium Salt gamma Linolenic Acid, Lithium Salt gamma Linolenic Acid, Potassium Salt gamma Linolenic Acid, Sodium Salt gamma Linolenic Acid, Zinc Salt gamma-Linolenic Acid gamma-Linolenic Acid, Ammonium Salt gamma-Linolenic Acid, Cerium Salt gamma-Linolenic Acid, Indium Salt gamma-Linolenic Acid, Lithium Salt gamma-Linolenic Acid, Potassium Salt gamma-Linolenic Acid, Sodium Salt gamma-Linolenic Acid, Zinc Salt Gamolenic Acid |

Origine du produit |

United States |

Méthodes De Préparation

Voies synthétiques et conditions de réaction

L'acide gamolėnique peut être synthétisé par la désaturation de l'acide linoléique. Ce processus implique l'enzyme delta-6-désaturase, qui introduit une double liaison au sixième carbone à partir de l'extrémité carboxyle de l'acide linoléique . Les conditions réactionnelles impliquent généralement la présence d'oxygène et de cofacteurs spécifiques qui facilitent le processus de désaturation.

Méthodes de production industrielle

Industriellement, l'acide gamolėnique est extrait d'huiles de graines végétales telles que l'huile d'onagre, l'huile de bourrache et l'huile de graines de cassis. Le processus d'extraction implique une pression à froid des graines pour obtenir l'huile, suivie d'étapes de purification pour isoler l'acide gamolėnique . Des techniques de modification génétique ont également été employées pour produire un acide gamolėnique à haut rendement dans l'huile de carthame .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L'acide gamolėnique a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de divers composés bioactifs.

Biologie : Étudié pour son rôle dans la structure et la fonction de la membrane cellulaire.

Médecine : Investigué pour ses propriétés anti-inflammatoires et anticancéreuses. .

Industrie : Utilisé dans la formulation de compléments alimentaires et de produits de soin de la peau.

Mécanisme d'action

L'acide gamolėnique exerce ses effets en étant converti en acide dihomo-gamma-linolénique, qui est un précurseur des prostaglandines anti-inflammatoires telles que la prostaglandine E1. Ces prostaglandines jouent un rôle crucial dans la réduction de l'inflammation et la modulation des réponses immunitaires. Les cibles moléculaires comprennent les enzymes impliquées dans la voie inflammatoire, telles que la cyclooxygénase et la lipooxygénase.

Applications De Recherche Scientifique

Anti-Inflammatory Effects

GLA has been extensively studied for its anti-inflammatory properties. It is particularly beneficial in conditions characterized by chronic inflammation, such as:

- Rheumatoid Arthritis : A clinical trial involving 56 patients with active rheumatoid arthritis demonstrated that treatment with 2.8 grams of GLA per day over six months resulted in significant reductions in disease activity and inflammation markers .

- Atopic Dermatitis : Research indicates that increased plasma levels of GLA correlate with improved clinical outcomes in patients undergoing treatment for atopic dermatitis .

- Acne : A study found that supplementation with GLA significantly reduced inflammatory acne lesions over ten weeks, highlighting its potential as an adjunct therapy for acne management .

Neuropathic Pain Relief

Preliminary studies suggest that GLA may alleviate symptoms of diabetic neuropathy. It is believed to enhance the conversion to DGLA, which plays a role in reducing nerve pain and inflammation associated with this condition .

Radiation Protection

Recent research indicates that GLA may protect cells from radiation-induced damage. In vitro studies showed that GLA could reduce cytogenetic damage and modify gene expression related to inflammation following exposure to ionizing radiation . In vivo studies further supported these findings, demonstrating protective effects in animal models exposed to lethal doses of radiation.

Skin Health

GLA's anti-inflammatory properties extend to dermatological applications. It has been incorporated into various skincare formulations aimed at reducing skin irritation and promoting moisture retention. For instance, products containing GLA have been shown to significantly reduce wrinkle depth and improve skin hydration within a month of use .

Case Studies

Mécanisme D'action

Gamolenic acid exerts its effects by being converted to dihomo-gamma-linolenic acid, which is a precursor to anti-inflammatory prostaglandins such as prostaglandin E1 . These prostaglandins play a crucial role in reducing inflammation and modulating immune responses. The molecular targets include enzymes involved in the inflammatory pathway, such as cyclooxygenase and lipoxygenase .

Comparaison Avec Des Composés Similaires

GLA shares structural and metabolic similarities with other PUFAs but exhibits distinct biochemical roles and therapeutic outcomes. Below is a comparative analysis:

Structural and Metabolic Differences

| Compound | Structure | Metabolic Pathway | Key Enzymes Involved |

|---|---|---|---|

| GLA (C18:3(n-6)) | 18 carbons, 3 double bonds (6,9,12) | LA → GLA (Δ6-desaturase) → DGLA (elongase) → AA (Δ5-desaturase) | Δ6-desaturase, elongase |

| LA (C18:2(n-6)) | 18 carbons, 2 double bonds (9,12) | Precursor for GLA; no direct eicosanoid role | Δ6-desaturase |

| ALA (C18:3(n-3)) | 18 carbons, 3 double bonds (9,12,15) | Converted to EPA (C20:5(n-3)) and DHA (C22:6(n-3)) | Δ6-desaturase, elongase |

| DGLA (C20:3(n-6)) | 20 carbons, 3 double bonds (8,11,14) | Derived from GLA; precursor for anti-inflammatory PGE1 | Δ5-desaturase |

| AA (C20:4(n-6)) | 20 carbons, 4 double bonds (5,8,11,14) | Pro-inflammatory eicosanoids (PGE2, leukotrienes) | Cyclooxygenase, lipoxygenase |

Key Notes:

- GLA bypasses the rate-limiting Δ6-desaturase step required for LA conversion, making it a critical intermediate in n-6 PUFA metabolism .

- Unlike AA, DGLA (derived from GLA) produces anti-inflammatory prostaglandin E1 (PGE1), which inhibits pro-inflammatory AA metabolites .

Functional and Therapeutic Differences

Key Findings :

- Anticancer Effects: GLA induces apoptosis in glioma and lung carcinoma cells, whereas AA promotes tumor progression via pro-inflammatory pathways .

- Diabetes Management : GLA and AA prevent alloxan-induced diabetes in animal models by restoring antioxidant status, while LA and DGLA show weaker effects .

- Anti-Inflammatory Action : DGLA-derived PGE1 counteracts AA-derived PGE2, highlighting GLA’s unique role in resolving inflammation .

Clinical Efficacy Data

Activité Biologique

Gamma-Linolenic Acid (GLA), an omega-6 fatty acid, is primarily found in various plant oils, such as evening primrose oil, borage oil, and black currant seed oil. It has garnered attention due to its potential therapeutic effects on various health conditions, particularly inflammation-related diseases, cancer, and skin disorders. This article explores the biological activities of GLA, supported by clinical studies and research findings.

GLA is metabolized in the body to dihomo-gamma-linolenic acid (DGLA), which is further converted to prostaglandins and other eicosanoids that play crucial roles in inflammatory responses. The anti-inflammatory properties of GLA are attributed to its ability to modulate the production of these eicosanoids, thereby influencing immune responses and cellular functions.

2.1 Rheumatoid Arthritis

A significant body of research has focused on GLA's efficacy in treating rheumatoid arthritis (RA). A randomized controlled trial involving 56 patients demonstrated that GLA supplementation (2.8 g/day) led to substantial reductions in disease activity over six months compared to a placebo group. Notably, 14 out of 22 patients in the GLA group exhibited meaningful improvement in at least four clinical measures, while only four out of 19 in the placebo group showed similar progress .

| Measure | GLA Group (n=22) | Placebo Group (n=19) |

|---|---|---|

| Meaningful Improvement (%) | 63.6% | 21.1% |

| Swollen Joint Count Reduction | Significant | Not Significant |

| Tender Joint Count Reduction | Significant | Not Significant |

2.2 Atopic Dermatitis

GLA has also been investigated as an adjuvant therapy for atopic dermatitis (AD). In a study of 70 AD patients receiving systemic treatment, those supplemented with GLA showed statistically significant improvements in patient-reported outcomes compared to non-GLA groups . The Atopic Dermatitis Control Tool (ADCT) scores improved significantly for the control and immunomodulatory groups receiving GLA.

3. Cancer Research

Research indicates that GLA may have selective cytotoxic effects on cancer cells. A study demonstrated that GLA treatment reduced Her-2/neu protein levels in breast and ovarian cancer cell lines, suggesting its potential role in cancer therapy by inhibiting tumor growth and metastasis . Additionally, GLA supplementation has been associated with enhanced sensitivity of cancer cells to chemotherapy agents.

4. Effects on Skin Health

In dermatological applications, GLA has shown promise in treating inflammatory skin conditions such as acne. A clinical trial indicated that patients supplementing with GLA experienced a significant reduction in inflammatory acne lesions compared to control groups .

5. Protective Effects Against Radiation

Recent studies suggest that GLA may protect against ionizing radiation by modulating inflammation and oxidative stress responses. In vivo studies demonstrated that GLA supplementation could mitigate radiation-induced cytogenetic damage and enhance cell viability under stress conditions .

Q & A

Q. What is the chemical structure and biosynthesis pathway of gamma-Linolenic acid (GLA)?

GLA (C₁₈H₃₀O₂, CAS 506-26-3) is an omega-6 polyunsaturated fatty acid with three cis double bonds at positions 6, 9, and 12. It is synthesized from linoleic acid (LA; 18:2n-6) via Δ6-desaturase (D6D), a rate-limiting enzyme in the n-6 pathway. Experimental validation of this pathway often involves isotopic tracing in cell cultures or animal models to monitor LA-to-GLA conversion .

Q. What are the primary dietary and endogenous sources of GLA relevant to experimental models?

GLA is obtained from botanical oils (e.g., borage, evening primrose) and human milk. In vitro studies frequently use purified GLA dissolved in dimethyl sulfoxide (DMSO) or ethanol, with concentrations standardized via gas chromatography-mass spectrometry (GC-MS). Endogenous production is assessed by measuring D6D activity in liver or adipose tissue samples .

Q. How is GLA stability maintained in laboratory settings?

GLA is sensitive to oxidation; storage at -20°C under argon is recommended. Handling protocols include using antioxidant stabilizers (e.g., BHT) and avoiding prolonged exposure to light or high temperatures. Purity (>97%) is verified via HPLC prior to experiments .

Advanced Research Questions

Q. How do researchers model the anti-inflammatory effects of GLA in vitro and in vivo?

- In vitro: Hepatocellular carcinoma cell lines (e.g., HepG2) are treated with GLA to assess NFκB and AP-1 inactivation via luciferase reporter assays. ROS generation is quantified using fluorescent probes (e.g., DCFH-DA) .

- In vivo: Murine models of colitis or arthritis are fed GLA-enriched diets. Inflammatory markers (e.g., TNF-α, IL-6) are measured via ELISA, and tissue samples are analyzed for leukotriene/prostaglandin profiles using LC-MS .

Q. What methodological approaches are used to assess GLA's impact on oxidative stress pathways?

- Lipid peroxidation is measured via thiobarbituric acid reactive substances (TBARS) assay in cell lysates.

- Antioxidant enzyme activity (e.g., superoxide dismutase, catalase) is quantified spectrophotometrically.

- Transcriptional regulation of heme oxygenase-1 (HO-1) is evaluated using qPCR and chromatin immunoprecipitation (ChIP) for Nrf2 binding .

Q. How can contradictory findings in GLA's efficacy across clinical studies be reconciled?

Discrepancies in outcomes (e.g., anti-inflammatory vs. pro-inflammatory effects) often arise from:

- Dosage variability: Threshold effects exist; suboptimal doses may fail to activate PPARγ or resolve inflammation.

- Population heterogeneity: Genetic polymorphisms in FADS2 (encoding D6D) alter endogenous GLA synthesis.

- Experimental design: Blinding, placebo controls, and standardized biomarkers (e.g., plasma DGLA:AA ratio) improve reproducibility .

Q. What are the key considerations for designing dose-response studies with GLA?

- Range: 10–100 μM in vitro; 0.1–2% of total dietary fat in vivo.

- Duration: Acute (24–72 hr) for signaling studies; chronic (4–12 weeks) for metabolic effects.

- Controls: Include LA and DGLA to differentiate GLA-specific effects .

Data Analysis & Safety

Q. What statistical methods are appropriate for analyzing GLA's dose-dependent effects?

Nonlinear regression (e.g., log-dose vs. response) identifies EC₅₀ values. Multiplicity adjustments (e.g., Bonferroni) are critical in omics studies to reduce false positives. Meta-analyses of clinical trials should account for publication bias via funnel plots .

Q. What safety protocols are essential for handling GLA in laboratory settings?

- PPE: Nitrile gloves, safety goggles, and lab coats to prevent skin/eye irritation (GHS Category 2).

- Ventilation: Use fume hoods when weighing powdered forms to avoid inhalation (GHS H335).

- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.